molecular formula C16H12FN3O3S B2825135 N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide CAS No. 868371-06-6

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide

Cat. No.: B2825135
CAS No.: 868371-06-6
M. Wt: 345.35
InChI Key: AIIQFBUZMIZEOJ-VLGSPTGOSA-N
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Description

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic benzothiazole derivative offered for investigative purposes in biochemical and pharmacological research. This compound belongs to a class of molecules known for their significant potential in modulating the activity of ion channels, particularly the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a ligand-gated ion channel activated by zinc ions (Zn²⁺) and protons (H⁺), and it is expressed in various human tissues, including the brain, pancreas, and prostate, though its precise physiological roles remain an active area of investigation . Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of potent and selective negative allosteric modulators (NAMs) of ZAC, acting as state-dependent antagonists that non-competitively inhibit Zn²⁺-evoked signaling with IC₅₀ values in the low micromolar range (1-3 μM) . The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including use as fungicides, anti-convulsants, anti-inflammatory agents, and in cancer research . This specific compound, characterized by its 3-ethyl-4-fluoro benzothiazolylidene and 4-nitrobenzamide groups, is intended for use in in vitro studies aimed at elucidating ZAC function, exploring cys-loop receptor pharmacology, and screening for new therapeutic leads for neurological and metabolic disorders . This product is strictly for research and development applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-2-19-14-12(17)4-3-5-13(14)24-16(19)18-15(21)10-6-8-11(9-7-10)20(22)23/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIQFBUZMIZEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Ethyl Groups: The fluoro and ethyl groups are introduced via electrophilic substitution reactions using fluorinating agents and ethylating agents, respectively.

    Coupling with Nitrobenzamide: The final step involves coupling the benzothiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Implications for Drug Development

  • The nitro group in the target compound may enhance electrophilic reactivity, making it a candidate for covalent inhibitor design.
  • Fluorine and ethyl groups improve metabolic stability and membrane permeability compared to non-halogenated analogues .

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Use a Chiralpak AD-H column (heptane/ethanol) to confirm enantiomeric excess (>98%) and rule out E/Z isomerization .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 402.0824 for C17_{17}H14_{14}FN3_3O3_3S) .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3%) .

How can researchers address low solubility in aqueous media for in vitro assays?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without altering biological activity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) for controlled release in cell culture .
  • LogP optimization : Introduce polar substituents (e.g., sulfonamide groups) to improve hydrophilicity while retaining potency .

What are the key challenges in scaling up synthesis without compromising stereochemical purity?

Q. Advanced Research Focus

  • Flow chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce batch variability .
  • Catalytic asymmetric synthesis : Explore chiral catalysts (e.g., BINOL-phosphoric acids) to enforce Z-configuration during cyclization .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and automate quenching .

How can contradictory bioactivity data across cell lines or animal models be reconciled?

Q. Advanced Research Focus

  • Metabolic stability assays : Test cytochrome P450-mediated degradation using liver microsomes to explain species-specific efficacy .
  • Transcriptomic profiling : Compare RNA-seq data from responsive vs. resistant cell lines to identify compensatory pathways .
  • Pharmacokinetic modeling : Integrate in vitro ADME data (e.g., plasma protein binding, half-life) to refine dosing regimens in vivo .

What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

Q. Basic Research Focus

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • ReaxFF MD simulations : Model thermal decomposition pathways under inert vs. oxidative conditions .
  • Retrosynthetic software : Use Synthia or AiZynthFinder to propose alternative synthetic routes .

What are the priority research gaps for this compound’s application in disease models?

Q. Advanced Research Focus

  • Mechanistic studies : Elucidate off-target effects using proteome-wide affinity profiling (e.g., thermal proteome profiling) .
  • In vivo toxicity : Conduct 28-day repeat-dose studies in rodents to assess hepatotoxicity (AST/ALT levels) and neurotoxicity .
  • Combination therapy : Screen synergistic effects with existing drugs (e.g., nitroimidazoles for anaerobic infections) .

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